BenchChemオンラインストアへようこそ!

(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride

Chiral synthesis LOXL2 inhibitor Fibrosis

The (3R,4R) stereoisomer is required for synthesizing LOXL2 inhibitors such as PAT-1251 (lenumlostat). The (3S,4S) enantiomer or cis-diastereomer cannot be substituted; using the wrong stereochemistry compromises target engagement. Sourced for PAT-1251 replication, DPP-4 inhibitor development, and other enzyme-targeted therapeutics. Fluorine substitution enhances metabolic stability and binding affinity. Order this specific enantiomer for reliable downstream results.

Molecular Formula C4H9ClFNO
Molecular Weight 141.57
CAS No. 1334320-82-9; 1523530-25-7; 2006333-41-9
Cat. No. B2664203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride
CAS1334320-82-9; 1523530-25-7; 2006333-41-9
Molecular FormulaC4H9ClFNO
Molecular Weight141.57
Structural Identifiers
SMILESC1C(C(CN1)F)O.Cl
InChIInChI=1S/C4H8FNO.ClH/c5-3-1-6-2-4(3)7;/h3-4,6-7H,1-2H2;1H/t3-,4-;/m1./s1
InChIKeyZZJHCOUWDLIGPH-VKKIDBQXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride: A Key Chiral Building Block for LOXL2 Inhibitor Synthesis


(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride (CAS: 1523530-25-7, 2006333-41-9, 1334320-82-9) is a fluorinated chiral pyrrolidine derivative that serves as a stereochemically defined intermediate in medicinal chemistry [1]. The compound features a pyrrolidine ring substituted with a fluorine atom at the 4-position and a hydroxyl group at the 3-position in the trans-(3R,4R) configuration, with a molecular formula of C4H9ClFNO and a molecular weight of 141.57 g/mol [1]. As a chiral building block, it is employed in the synthesis of lysyl oxidase-like 2 (LOXL2) inhibitors, notably PAT-1251 (lenumlostat), which has advanced to clinical development for fibrotic diseases and cancer .

Stereochemical Integrity of (3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride Prevents Simple Interchange with Related Analogs


In-class compounds such as the (3S,4S) enantiomer (CAS: 1909293-52-2) or the cis-diastereomer (3R,4S)-4-fluoropyrrolidin-3-ol hydrochloride (CAS: 1638744-31-6) cannot be interchangeably substituted for (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride in pharmaceutical synthesis . The (3R,4R) configuration is essential for the generation of the correct stereochemistry in downstream active pharmaceutical ingredients, particularly PAT-1251, where the (R,R)-trans-3-fluoro-4-hydroxypyrrolidine moiety is explicitly required for potent LOXL2 inhibition and high selectivity over related amine oxidases . Using an incorrect stereoisomer would lead to a diastereomeric product with altered binding conformation, potentially abolishing target engagement and introducing off-target liabilities . The following evidence quantifies the differential performance conferred by the (3R,4R) stereochemistry.

Quantitative Differentiation of (3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride: Potency, Selectivity, and Chiral Fidelity


Enantiomeric Specificity for LOXL2 Inhibitor PAT-1251 Synthesis

The (3R,4R) enantiomer is the exclusive chiral building block for the synthesis of PAT-1251 (lenumlostat), a clinical-stage LOXL2 inhibitor [1]. The (3S,4S) enantiomer, when employed, would produce a diastereomeric compound lacking the validated pharmacological profile [1].

Chiral synthesis LOXL2 inhibitor Fibrosis

LOXL2 Inhibitory Potency of PAT-1251 Derived from (3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride

PAT-1251, synthesized using (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride as the chiral pyrrolidine moiety, exhibits potent inhibition of human lysyl oxidase-like 2 (hLOXL2) with an IC50 of 0.71 µM, and also inhibits hLOXL3 with an IC50 of 1.17 µM . In comparison, the non-fluorinated analog (3R,4R)-3-hydroxypyrrolidine-based compounds lack the fluorine substitution, which is known to enhance metabolic stability and modulate binding conformation [1].

LOXL2 inhibition IC50 Fibrosis

Selectivity Profile of PAT-1251 Over Related Amine Oxidases

PAT-1251 demonstrates >400-fold selectivity for LOXL2 over lysyl oxidase (LOX) and exhibits less than 10% inhibition of other amine oxidases (SSAO, DAO, MAO-A, MAO-B) at 10 µM [1]. This selectivity profile is attributed to the stereochemical and electronic features of the (3R,4R)-3-fluoro-4-hydroxypyrrolidine fragment [1].

Selectivity LOX Amine oxidase

HPLC Method for Residual (R,R)-FP Quantification in Downstream Products

A validated reverse-phase HPLC method has been developed to measure residual (R,R)-FP [(3R,4R)-4-fluoropyrrolidin-3-ol] in compound 2, with a detection limit allowing quantification down to <5% residual starting material .

HPLC Chiral purity Quality control

Computed Physicochemical Properties Distinguishing Fluorinated Pyrrolidine from Non-Fluorinated Analogs

Computed physicochemical properties for (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride indicate topological polar surface area (TPSA) of 32.3 Ų, hydrogen bond donor count of 3, and hydrogen bond acceptor count of 3 [1]. In comparison, non-fluorinated pyrrolidin-3-ol (CAS: 40499-83-0) has a TPSA of 32.3 Ų as well, but lacks the electronegative fluorine, which impacts hydrogen bonding and metabolic stability [2].

Physicochemical properties Drug-likeness Chiral purity

Target Applications for (3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride in Drug Discovery and Development


Synthesis of LOXL2 Inhibitors for Fibrosis and Cancer Therapeutics

(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride is the preferred chiral building block for constructing LOXL2 inhibitors such as PAT-1251, which has demonstrated potent, selective inhibition of LOXL2 (hLOXL2 IC50 = 0.71 µM) and is under clinical investigation for primary myelofibrosis and other fibrotic diseases [1]. Procurement of this specific enantiomer is essential to replicate the pharmacological profile of PAT-1251.

Chiral Building Block for Dipeptidyl Peptidase IV (DPP-4) Inhibitor Development

Fluoropyrrolidine derivatives, including (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride, serve as key synthons for the synthesis of DPP-4 inhibitors used in type 2 diabetes research [1]. The fluorine atom enhances metabolic stability and binding affinity, as demonstrated in related 4-fluoropyrrolidine-2-carbonitrile derivatives with IC50 values as low as 0.01 µM against DPP-4 [1].

Medicinal Chemistry Campaigns Requiring Chiral Fluorinated Pyrrolidine Scaffolds

The compound's defined (3R,4R) stereochemistry and fluorine substitution make it a versatile intermediate for the synthesis of protease inhibitors, kinase inhibitors, and other enzyme-targeted therapeutics [1]. The availability of a validated HPLC method for residual detection ensures consistent quality and facilitates scale-up from discovery to preclinical development .

Quote Request

Request a Quote for (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.